molecular formula C15H10F2N2OS B2416721 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-13-5

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2416721
CAS No.: 868371-13-5
M. Wt: 304.31
InChI Key: FPFAUWFQDNFDNQ-SDXDJHTJSA-N
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Description

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the fluoro and methyl groups: Fluorination and methylation reactions are carried out using appropriate reagents such as fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide).

    Coupling with benzamide: The final step involves coupling the benzothiazole derivative with a benzamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro groups can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide include other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.

    6-fluorobenzothiazole: Studied for its potential use in imaging and diagnostic applications.

    3-methylbenzothiazole: Investigated for its role in materials science and organic electronics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFAUWFQDNFDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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